2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)aniline
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Overview
Description
2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)aniline is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)aniline typically involves the reaction of 2-aminobenzothiazole with an appropriate aniline derivative under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrobenzothiazol-2-ylamine
- 2-Amino-4,5,6,7-tetrahydrobenzothiazole
- N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)aniline stands out due to its unique combination of the benzothiazole and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61603-90-5 |
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Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C13H14N2S/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-2,5-6H,3-4,7-8,14H2 |
InChI Key |
XHLVVKALHPVXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)C3=CC=CC=C3N |
Origin of Product |
United States |
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